2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol
Description
2-Chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol is a fluorinated indole derivative characterized by a 2-phenylindole core substituted with chloro and difluoro groups at the ethanol-linked carbon. The presence of fluorine and chlorine atoms enhances its metabolic stability and lipophilicity, which are critical for biological activity .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,15,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREZQAIEYAIZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C(F)(F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the phenyl group. The final steps involve the chlorination and difluorination of the ethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions and the use of cost-effective reagents are essential for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoro groups can enhance its binding affinity and specificity. The phenyl-indole moiety may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
2-Chloro-2,2-difluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol (3m)
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol
- Structure : Replaces chloro and difluoro groups with trifluoro and adds a methyl group on the indole nitrogen.
(2-Chloro-1-phenyl-1H-indol-3-yl)methanol
- Structure: Features a hydroxymethyl group instead of ethanol and lacks fluorine substituents.
- Applications : Used as an intermediate for antifungal agents and surfactants .
Functional Group Modifications
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol
- Structure : Substitutes difluoro and phenyl groups with a methyl group and chlorine at position 5 of the indole.
2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethan-1-one
- Structure: Replaces ethanol with a ketone group and introduces a 4-fluorophenyl substituent.
- Reactivity : The ketone group facilitates nucleophilic additions, enabling diverse derivatization .
Table 1: Key Properties of Selected Analogs
Biological Activity
2-Chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol is a synthetic compound with a unique structure that includes a chloro group, two fluorine atoms, and an indole moiety attached to a phenyl group. Its molecular formula is C16H12ClF2NO, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound exhibits notable chemical properties that contribute to its biological activity:
- Molecular Weight : 305.72 g/mol
- CAS Number : 2768209
- Structure : The presence of halogen substituents (Cl and F) enhances its lipophilicity and may influence receptor interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 7.36 |
| HepG2 | 9.71 |
| HCT116 | 2.29 |
| PC3 | 12.41 |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cancer progression, such as cyclooxygenase enzymes, which play a role in inflammatory processes associated with tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) against common bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| K. pneumoniae | 30 |
These results suggest that the compound may be effective in treating infections caused by drug-resistant bacteria .
Antiviral Activity
Preliminary studies indicate potential antiviral properties of this compound. It has been evaluated against viral pathogens, showing promise in modulating viral replication pathways. Further investigation into its efficacy against specific viruses is warranted .
Case Studies and Research Findings
Several studies have focused on the biological activity of indole derivatives, including this compound:
- Cytotoxicity Studies : In vitro assays revealed that the compound exhibited low cytotoxicity against normal cell lines while effectively targeting cancerous cells .
- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to specific biological targets involved in disease pathways, indicating a potential mechanism for its therapeutic action .
- Structure–Activity Relationship (SAR) : The modification of substituents on the indole core has been explored to enhance biological activity further. Variations in fluorination and chlorination patterns have shown significant effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
